4-Morpholinebutanoic acid, alpha,alpha-diphenyl-, ethyl ester, hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 353.46 g/mol. It is classified as an ester derivative of morpholine and is primarily recognized for its applications in pharmaceutical research and development. The compound is also known by various synonyms, including Ethyl 4-(4-morpholinyl)-2,2-diphenylbutanoate and Amidalgon .
The synthesis of 4-Morpholinebutanoic acid, alpha,alpha-diphenyl-, ethyl ester, hydrochloride typically involves several steps that include the formation of the morpholine ring and the subsequent esterification process.
These methods require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the product .
The molecular structure of 4-Morpholinebutanoic acid, alpha,alpha-diphenyl-, ethyl ester, hydrochloride features a morpholine ring attached to a butanoic acid backbone with diphenyl substituents.
InChI=1S/C22H27NO3/c1-2-26-21(24)22(19-9-5-3-6-10-19,20-11-7-4-8-12-20)13-14-23-15-17-25-18-16-23/h3-12H,2,13-18H2,1H3
C(=O)(C(CCN1CCOCC1)(c1ccccc1)c1ccccc1)OCC
This structure indicates that the compound has significant steric hindrance due to the presence of two phenyl groups attached to the butanoic moiety .
The compound can undergo various chemical reactions typical for esters and amines:
These reactions are essential for understanding the reactivity and potential modifications of this compound in synthetic organic chemistry .
The mechanism of action for 4-Morpholinebutanoic acid, alpha,alpha-diphenyl-, ethyl ester, hydrochloride is primarily linked to its interaction with specific receptors in biological systems. It is known to act on opioid receptors, influencing neurotransmission pathways related to pain modulation and cognitive functions.
The compound may exert its effects by mimicking natural neurotransmitters or by modulating receptor activity through competitive inhibition or allosteric modulation. This makes it relevant in studies related to pain management and neurological disorders .
The physical properties of 4-Morpholinebutanoic acid, alpha,alpha-diphenyl-, ethyl ester, hydrochloride include:
Chemical properties include:
These properties are crucial for determining handling procedures and storage requirements .
The primary applications of 4-Morpholinebutanoic acid, alpha,alpha-diphenyl-, ethyl ester, hydrochloride lie within scientific research:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8